molecular formula C16H26N2O B291054 N-[4-(dimethylamino)phenyl]octanamide

N-[4-(dimethylamino)phenyl]octanamide

Cat. No.: B291054
M. Wt: 262.39 g/mol
InChI Key: WFQQAPVHDKMNBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(dimethylamino)phenyl]octanamide is a synthetic organic compound characterized by an octanamide backbone (8-carbon chain) linked to a 4-(dimethylamino)phenyl group. The amide functional group (-CONH-) enhances hydrogen-bonding capacity, which may impact crystallinity and stability.

Properties

Molecular Formula

C16H26N2O

Molecular Weight

262.39 g/mol

IUPAC Name

N-[4-(dimethylamino)phenyl]octanamide

InChI

InChI=1S/C16H26N2O/c1-4-5-6-7-8-9-16(19)17-14-10-12-15(13-11-14)18(2)3/h10-13H,4-9H2,1-3H3,(H,17,19)

InChI Key

WFQQAPVHDKMNBY-UHFFFAOYSA-N

SMILES

CCCCCCCC(=O)NC1=CC=C(C=C1)N(C)C

Canonical SMILES

CCCCCCCC(=O)NC1=CC=C(C=C1)N(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally analogous compounds containing aromatic amines, amides, or related functional groups. Key differences in physicochemical properties and applications are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Structural Features Key Properties Applications/Findings References
N-[4-(dimethylamino)phenyl]octanamide - Octanamide chain
- 4-(dimethylamino)phenyl group
- Moderate logP (estimated 3.5–4.2)
- Likely lipid-soluble
- Potential intermediate for drug synthesis
N-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-octanamide - Methyl-branched octanamide
- 3,4-dimethoxyphenylmethyl group
- Higher logP (due to methyl branch and methoxy groups)
- Lower solubility
- Lab reagent with unconfirmed biological activity
N-(4-dimethylamino-3,5-dinitrophenyl)acetonitrile - Acetonitrile group
- Nitro and dimethylamino substituents on phenyl ring
- High polarity (due to nitro groups)
- Reactive electrophilic sites
- Studied for charge-transfer properties in optoelectronics
Sodium 5-[4-dimethylamino-...]naphthalene-2-sulfonate - Sulfonate groups
- Extended conjugated system
- Water-soluble (ionic)
- Strong absorbance in visible spectrum
- Dye or staining agent (e.g., histological applications)
(2E)-N-(4-((3-chloro-4-...)quinolin-6-yl)-4-(dimethylamino)but-2-enamide - Quinoline core
- Ethoxy and cyano substituents
- High molecular weight (>500 Da)
- Likely bioactive
- Pharmaceutical candidate (e.g., kinase inhibitor for cancer therapy)

Structural Analysis

  • Backbone Variations: The target compound’s linear octanamide chain contrasts with the methyl-branched chain in N-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-octanamide, which increases steric hindrance and lipophilicity .
  • Aromatic Substituents: The dimethylamino group in the target compound is electron-donating, unlike the electron-withdrawing nitro groups in N-(4-dimethylamino-3,5-dinitrophenyl)acetonitrile, which drastically alter electronic density and reactivity . Methoxy groups in N-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-octanamide enhance solubility in polar aprotic solvents but reduce metabolic stability compared to dimethylamino groups .

Physicochemical Properties

  • Lipophilicity: The target compound’s logP is estimated to be lower than that of its methyl-branched analog (Table 1) due to reduced alkyl chain branching. The sodium sulfonate compound () is highly water-soluble, whereas the target compound’s non-ionic structure favors membrane permeability .
  • Thermal Stability: Amides generally exhibit higher melting points than esters or nitriles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.